molecular formula C16H23NO B329757 N-(4-butylphenyl)cyclopentanecarboxamide

N-(4-butylphenyl)cyclopentanecarboxamide

Cat. No.: B329757
M. Wt: 245.36 g/mol
InChI Key: PVNKBSGFSAQDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)cyclopentanecarboxamide (CAS No. 1024253-13-1) is a cyclopentanecarboxamide derivative with the molecular formula C₂₂H₂₇NO and a molecular weight of 321.5 g/mol . Its structure comprises a cyclopentane ring substituted with a phenyl group at the 1-position and an amide-linked 4-butylphenyl moiety.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(4-butylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C16H23NO/c1-2-3-6-13-9-11-15(12-10-13)17-16(18)14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,17,18)

InChI Key

PVNKBSGFSAQDLU-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCCC2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCCC2

solubility

1.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-butylphenyl)cyclopentanecarboxamide with five analogs, focusing on substituent effects , physicochemical properties , and synthetic yields .

Table 1: Key Properties of Cyclopentanecarboxamide Derivatives

Compound Name (IUPAC) Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) References
N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide R1 = 4-butylphenyl; R2 = phenyl C₂₂H₂₇NO 321.5 N/A N/A
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide R1 = 4-methoxyphenyl; R2 = phenyl C₁₉H₂₁NO₂ 295.4 N/A N/A
1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide R1 = 4-bromophenyl; R2 = 2-morpholinylphenyl C₂₂H₂₄BrN₂O₂ 455.3* (calculated) N/A N/A
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide Hydrazine-carbonothioyl-phenoxyacetyl Not provided N/A 59 158–161
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide Hydrazine-carbonothioyl-benzoyl Not provided N/A 66 193–195

*Molecular weight calculated based on substituents.

Substituent Effects on Physicochemical Properties

  • Its molecular weight (321.5 g/mol) exceeds typical drug-like molecules, which may limit bioavailability .
  • N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide : The 4-methoxyphenyl substituent provides moderate electron-donating effects, likely improving stability compared to electron-withdrawing groups (e.g., bromine) .
  • Hydrazine-carbonothioyl derivatives: The thioamide and acyl hydrazine moieties (e.g., phenoxyacetyl, benzoyl) introduce hydrogen-bonding and π-stacking capabilities, as reflected in their moderate-to-high melting points (148–201°C) .

Structural and Functional Divergence

  • Lipophilicity : The butylphenyl derivative is more lipophilic than the methoxyphenyl or hydrazine-thioamide analogs, which could influence pharmacokinetic profiles.
  • Electronic Effects : Bromine (electron-withdrawing) vs. methoxy/butyl (electron-donating) groups modulate the electrophilicity of the carboxamide core, affecting reactivity and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.